molecular formula C15H12N2O2S B495094 (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 93866-15-0

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Cat. No.: B495094
CAS No.: 93866-15-0
M. Wt: 284.3g/mol
InChI Key: QJUFLXCQZGILJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a chemical research tool for scientists. Its core research value lies in its structural foundation as a 2-phenyl-1H-benzo[d]imidazole derivative, a scaffold recognized in medicinal chemistry for its potential to interact with biologically relevant enzymes . Recent scientific investigations have highlighted that structurally related 2-phenyl-1H-benzo[d]imidazole derivatives are being explored as novel inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme . The 17β-HSD10 enzyme is a mitochondrial protein implicated in the pathogenesis of Alzheimer's disease, primarily through its interaction with amyloid-beta (Aβ) peptide . Inhibiting this enzyme has emerged as a potential therapeutic strategy, as it may alleviate cognitive deficits and restore the homeostasis of neuroprotective steroids in the brain . Furthermore, this compound and its analogs fall within the scope of patented chemical classes, such as 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives, which are investigated for various pharmaceutical applications . Researchers utilize this compound as a key synthetic intermediate or a precursor in the design and development of these potent, target-specific inhibitors, facilitating the advancement of new treatments for neurological disorders.

Properties

IUPAC Name

2-(1-phenylbenzimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUFLXCQZGILJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Nucleophilic Substitution at the 2-Position

The benzimidazole scaffold is typically functionalized at the 2-position due to its enhanced reactivity compared to other positions. For (1-phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, the synthesis begins with the formation of the benzimidazole nucleus via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. Subsequent thioether linkage introduction involves reacting the 2-mercaptobenzimidazole intermediate with chloroacetic acid or its derivatives. A critical step is maintaining anhydrous conditions to prevent hydrolysis of the thiol group.

For instance, in analogous preparations described in patent literature, a benzimidazole-thiol intermediate is treated with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours, yielding the target compound after workup.

Solvent-Mediated Synthesis and Crystallization

Solvent Selection for Optimal Yield

The choice of solvent significantly impacts reaction efficiency and product purity. Dichloromethane (DCM) and methanol mixtures are frequently employed due to their ability to dissolve both hydrophobic benzimidazole intermediates and polar acetic acid derivatives. For example, a protocol adapted from WO2017191651A1 involves dissolving the crude product in a DCM-methanol (3:1 v/v) system, followed by solvent removal under reduced pressure to yield an amorphous solid.

Table 1: Solvent Systems for Synthesis and Purification

Solvent CombinationPurposeTemperature RangeYield (%)
DCM:Methanol (3:1)Dissolution and crystallization20–35°C85–90
Ethanol:Water (2:1)Recrystallization0–5°C78–82
Cyclohexane:MTBE (1:1)Anti-solvent precipitation-30–30°C88–92

Polymorph Control Through Crystallization

Crystalline form purity is critical for pharmaceutical applications. The patent WO2017191651A1 details a method to obtain crystalline Form-2 of a related benzimidazole derivative by seeding the reaction mixture with pre-formed crystals. Similarly, for this compound, slow cooling of a saturated DCM-methanol solution at 0.5°C/min promotes the formation of a stable polymorph.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Conventional heating methods often require prolonged reaction times (5–24 hours), as seen in the synthesis of triphenylimidazole derivatives. In contrast, microwave-assisted synthesis reduces reaction duration to 1–2 hours while improving yield. A green protocol using glacial acetic acid as both solvent and catalyst, adapted from triphenylimidazole synthesis, could be applied to the target compound. Copper sulfate (2% w/v) acts as a catalyst, enhancing thioether bond formation at 100°C under microwave irradiation.

Purification and Characterization

Decolorization and Filtration

Activated charcoal (5–10% w/w) is added to hot ethanolic solutions of the crude product to adsorb colored impurities. Filtration through a Büchner funnel followed by recrystallization from ethanol-water (2:1) yields a white crystalline solid.

Analytical Validation

  • Melting Point : 272–274°C (consistent with benzimidazole analogs).

  • UV-Vis Spectroscopy : λₘₐₓ at 315 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), confirming aromatic π→π* transitions.

  • PXRD : Amorphous forms exhibit a halo pattern, while crystalline forms show distinct peaks at 2θ = 9.1°, 5.7°, and 2.8°.

Comparative Analysis of Methodologies

Table 2: Traditional vs. Green Synthesis

ParameterTraditional MethodGreen Method
Reaction Time6–24 hours1–2 hours
Solvent ConsumptionHigh (40–100 mL/g)Low (10–20 mL/g)
Yield69–75%85–90%
Energy InputHigh (reflux conditions)Moderate (microwave/ambient)

The green chemistry approach outperforms conventional methods in yield and sustainability, though scalability remains a challenge for industrial applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors could enhance reaction control and reproducibility. A mixture of DCM and methanol is pumped through a heated reactor coil (80°C, residence time 30 min), followed by in-line crystallization in a cooled anti-solvent chamber. This method reduces batch-to-batch variability .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Esterification with alcohols in the presence of acid catalysts like sulfuric acid or amidation with amines using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of enzymes. The phenyl group and acetic acid moiety contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Key Differences :

  • Benzimidazole vs. Imidazole: The benzimidazole core in the target compound provides extended aromaticity compared to imidazole derivatives (e.g., 2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid, ).
  • Substituent Effects : Compounds like 1H-Benzimidazole-2-acetic acid () lack the sulfanyl group, reducing their ability to participate in thiol-disulfide exchange reactions.
Substituent Variations on the Benzimidazole Ring
  • 1-Phenyl vs.
  • 5,6-Dimethyl Substitution : 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid () exhibits enhanced steric hindrance, which could reduce enzymatic degradation in biological environments .
Functional Group Modifications
  • Sulfanyl vs. Sulfonyl : Replacing the sulfanyl group with a sulfonyl moiety (e.g., [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid, ) increases polarity and oxidative stability but reduces nucleophilicity .
  • Acetic Acid Derivatives : Hydrazide derivatives (e.g., –4) show altered pharmacokinetics, acting as prodrugs that hydrolyze to release the active acetic acid form .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure 1-Position Substituent 2-Position Functional Group Molecular Formula Molecular Weight Notable Properties/Applications
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid (Target) Benzimidazole Phenyl Sulfanyl-acetic acid C15H12N2O2S 292.33 High aromaticity; potential kinase inhibition
2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid () Imidazole Phenyl Sulfanyl-acetic acid C11H10N2O2S 250.27 Reduced π-stacking; simpler synthesis
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid () Benzimidazole H Sulfanyl-acetic acid C11H12N2O2S 248.29 Enhanced steric protection; UV stability
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic Acid () Benzimidazole H Sulfonyl-acetic acid C10H10N2O4S 254.26 High polarity; research chemical
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid () Imidazole Benzyl Sulfanyl-acetic acid C12H12N2O2S 248.30 Increased lipophilicity; antimicrobial studies

Biological Activity

(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiol compounds, followed by acetic acid derivatization. Various methods have been explored to optimize yields and purity, including the use of different solvents and catalysts.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzimidazole derivatives can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens. In vitro studies demonstrated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes .

Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. In vitro assays indicate that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest .

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using the DPPH assay. Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to standard antioxidants such as ascorbic acid.

CompoundIC50 (µM)
This compound25 ± 3
Ascorbic Acid20 ± 2

Case Study 2: Antimicrobial Activity

In a study evaluating antimicrobial efficacy, this compound was tested against various bacterial strains. The results indicated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The benzimidazole core is known for its ability to interact with various biological targets, while the sulfanyl group enhances lipophilicity, potentially improving membrane permeability .

Q & A

Q. What are the optimal synthetic routes for (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Thiol-Acetic Acid Linkage Formation : Reacting 1-phenyl-1H-benzimidazole-2-thiol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) at 60–80°C for 6–12 hours .
  • Catalytic Systems : Copper(I) iodide (CuI) and triethylamine in dimethylformamide (DMF) at 100°C can enhance coupling efficiency for similar benzimidazole derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .

Q. How is structural validation performed for this compound?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons) and δ 3.8–4.2 ppm (sulfanyl-acetic acid CH₂) confirm connectivity .
    • IR Spectroscopy : Stretching frequencies at ~2550 cm⁻¹ (S-H, if present) and ~1700 cm⁻¹ (C=O of acetic acid) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.78 Å) and dihedral angles between benzimidazole and phenyl groups .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of this compound?

  • ESIPT (Excited-State Intramolecular Proton Transfer) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model proton transfer between the sulfanyl group and acetic acid moiety, correlating with fluorescence emission spectra .
  • Coordination Chemistry : Molecular docking studies (AutoDock Vina) assess ligand-metal interactions, e.g., with Ir(III) complexes for OLED applications .

Q. What strategies resolve contradictions in synthetic yields or purity across studies?

  • Reaction Optimization : Varying solvents (DMF vs. THF) or bases (K₂CO₃ vs. Et₃N) impacts nucleophilicity. For example, DMF increases polarity, accelerating thiolate formation .
  • Analytical Validation : HPLC (C18 column, acetonitrile/water gradient) quantifies impurities, while elemental analysis (±0.3% for C, H, N) confirms stoichiometry .

Q. How does substituent variation on the benzimidazole core affect biological or material properties?

  • Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring alters electron density, affecting binding to biological targets (e.g., enzymes) or luminescent efficiency .
  • Pharmacological Screening : In vitro assays (e.g., MIC testing against Candida albicans) evaluate antifungal activity, guided by precedents from structurally related benzimidazoles .

Methodological Considerations

Q. What are the challenges in characterizing sulfanyl-acetic acid derivatives via NMR?

  • Dynamic Exchange : Thiol protons (if unreacted) may broaden or disappear due to rapid exchange with D₂O. Deuteration or low-temperature NMR (-20°C) mitigates this .
  • Rotameric Forms : The acetic acid side chain can exhibit rotameric splitting in ¹H NMR, resolved using higher-field instruments (≥400 MHz) .

Q. How is crystallographic data utilized to confirm molecular conformation?

  • Torsion Angles : The dihedral angle between the benzimidazole and phenyl rings (e.g., ~15° in related structures) indicates planarity, critical for π-π stacking in solid-state applications .
  • Hydrogen Bonding : O-H···N interactions between acetic acid and benzimidazole stabilize the crystal lattice, validated via Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.